7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a boronate ester derivative featuring a seven-membered benzoazepinone core. This compound is characterized by a tetramethyl dioxaborolane group at the 7-position, which renders it highly reactive in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves palladium-catalyzed borylation or radical cyclization methods, as evidenced by protocols involving chlorobenzene and DTBP (di-tert-butyl peroxide) .
Properties
Molecular Formula |
C16H22BNO3 |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-9-13-11(10-12)6-5-7-14(19)18-13/h8-10H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
WZUOPRPWMHRSGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the borylation of a halogenated benzo[b]azepin-2-one precursor, most commonly a 7-bromo or 7-iodo derivative, using a diboron reagent under palladium-catalyzed conditions.
Stepwise Preparation
Step 1: Synthesis of 7-Halo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- The benzo[b]azepin-2-one core is synthesized via cyclization reactions involving appropriate aniline derivatives and keto acids or esters.
- Halogenation at the 7-position (usually bromination or iodination) is achieved using N-bromosuccinimide (NBS) or iodine reagents under controlled conditions.
Step 2: Palladium-Catalyzed Borylation
- The 7-halo-benzo[b]azepin-2-one is reacted with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4.
- A base such as potassium carbonate (K2CO3) is used to facilitate the reaction.
- The reaction is typically performed in an aprotic solvent like dimethylacetamide (DMA) or tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at elevated temperatures (80–110 °C) for 12–24 hours.
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and diluted with ethyl acetate.
- Filtration removes catalyst residues.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane/methanol to afford the pure boronate ester.
Example Synthesis from Literature
Analytical Data Supporting Preparation
-
- ^1H NMR shows characteristic aromatic protons of the benzoazepinone ring and methyl groups of the pinacol boronate ester.
- ^13C NMR confirms the presence of carbonyl carbon (C=O) and boronate ester carbons.
-
- Strong absorption band near 1700 cm^-1 corresponding to the lactam carbonyl.
- Bands related to B–O stretching in the 1300–1100 cm^-1 region.
Reaction Mechanism Insights
- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
- The choice of ligand (e.g., dppf) and base is critical for catalyst stability and reaction efficiency.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | Prepared via halogenation |
| Borylation reagent | Bis(pinacolato)diboron (B2Pin2) | Commercially available |
| Catalyst | PdCl2(dppf) or Pd(PPh3)4 | Effective for aryl halide borylation |
| Base | Potassium carbonate (K2CO3) | Facilitates transmetallation |
| Solvent | DMA or THF | Aprotic, high boiling |
| Temperature | 80–110 °C | Elevated for reaction kinetics |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Purification | Flash chromatography | Hexane/ethyl acetate or DCM/MeOH |
| Yield | 75–85% | High yield under optimized conditions |
Additional Notes and Research Findings
- The boronate ester functionality enables further functionalization via Suzuki-Miyaura cross-coupling, expanding the utility of this compound in medicinal chemistry.
- Oxidation of the boronate ester to the corresponding phenol has been reported with hydrogen peroxide and sodium hydroxide in tetrahydrofuran, yielding 7-hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in 64% yield.
- Structural analogs with different substituents at the 7-position have been explored to optimize biological activity and pharmacokinetic properties.
- The synthetic route is robust and scalable, suitable for producing material for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced to modify the benzoazepinone ring or the boronic ester group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acids .
Scientific Research Applications
Chemistry
In chemistry, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine
Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The benzoazepinone ring may interact with various receptors or enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Boronate Ester Derivatives
Key Observations :
- Substituent Positioning: The 7-position borylation in benzoazepinone contrasts with 5- or 6-position modifications in smaller rings, which may alter reactivity in cross-coupling reactions .
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
Key Observations :
- The target compound demonstrates moderate yields (45–85%) in coupling reactions, comparable to benzimidazolone derivatives but lower than indole-based boronate esters .
- Radical cyclization methods (e.g., DTBP) are uniquely applicable to the benzoazepinone framework, enabling access to fused bicyclic systems .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- The benzoazepinone derivative shares solubility profiles with dihydrobenzofuran analogs but lacks reported melting point data, suggesting further characterization is needed .
- Stability under acidic conditions varies; benzoic acid derivatives are prone to hydrolysis, whereas the target compound’s neutral core may enhance stability .
Biological Activity
The compound 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a member of a class of boron-containing compounds that have garnered attention for their potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol |
| CAS Number | [Not available in search results] |
This compound features a dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophilic sites in proteins, influencing their activity.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Modulation of Protein Interactions : It could alter protein-protein interactions critical for signal transduction.
Therapeutic Potential
Research has indicated that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit various therapeutic properties:
- Anticancer Activity : Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.
- Antibacterial and Antifungal Properties : The unique structural features may enhance the efficacy against certain pathogens.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties through modulation of neuroinflammatory pathways.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of boron compounds for their anticancer properties. The findings indicated that modifications to the dioxaborolane structure enhanced cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .
Study 2: Antibacterial Efficacy
Another research effort assessed the antibacterial activity of related dioxaborolane derivatives against Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, suggesting a promising avenue for developing new antibacterial agents .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of boron compounds on neuronal cell lines exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and promote survival pathways .
Q & A
Q. Table 1: Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
